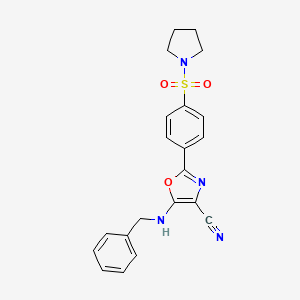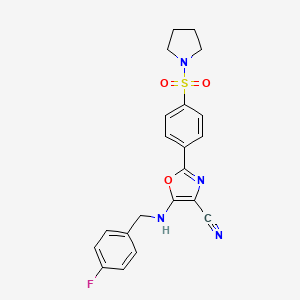![molecular formula C25H17FN2S B3412767 2-{[(4-Fluorophenyl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile CAS No. 933836-23-8](/img/structure/B3412767.png)
2-{[(4-Fluorophenyl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile
Descripción general
Descripción
2-{[(4-Fluorophenyl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile, commonly known as FP, is a chemical compound that belongs to the class of pyridine derivatives. FP has attracted considerable attention in the scientific community due to its potential applications in various fields, including drug discovery, materials science, and organic synthesis.
Mecanismo De Acción
The exact mechanism of action of FP is not yet fully understood. However, studies have suggested that FP exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. FP has also been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects
FP has been found to exhibit excellent pharmacokinetic properties, including high solubility, permeability, and stability. FP has also been found to have low toxicity and is well-tolerated in animal models. However, further studies are required to determine the long-term effects of FP on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FP has several advantages for lab experiments, including its ease of synthesis, low toxicity, and excellent pharmacokinetic properties. However, FP has some limitations, including its high cost and low availability, which may limit its widespread use in research.
Direcciones Futuras
Several future directions can be explored in the research of FP. One of the significant areas of research is the development of more potent analogs of FP with improved pharmacokinetic properties. Another area of research is the study of the mechanism of action of FP, which may provide insights into its potential applications in various fields. Additionally, the use of FP as a building block for the synthesis of various organic materials can be explored further, leading to the development of new materials with unique properties.
Aplicaciones Científicas De Investigación
FP has been extensively studied for its potential applications in various fields. One of the significant areas of research is drug discovery, where FP has shown promising results as a potential drug candidate for the treatment of various diseases. FP has been found to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Another area of research is materials science, where FP has been used as a building block for the synthesis of various organic materials. FP has been found to exhibit excellent optoelectronic properties, making it a potential candidate for the development of organic semiconductors and light-emitting diodes.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4,6-diphenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2S/c26-21-13-11-18(12-14-21)17-29-25-23(16-27)22(19-7-3-1-4-8-19)15-24(28-25)20-9-5-2-6-10-20/h1-15H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAXJEJNBFOGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Fluorophenyl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-benzyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3412688.png)
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B3412695.png)
![N-(3-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3412698.png)
![6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3412706.png)
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3412715.png)
![N-(4-acetylphenyl)-2-[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B3412732.png)

![3-[(2-fluorobenzyl)thio]-7-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3412742.png)
![N-(3-chlorophenyl)-N'-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}urea](/img/structure/B3412758.png)
![1-(4-Fluorophenyl)-3-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea](/img/structure/B3412761.png)
![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3412781.png)


![1-{2-[4-(Azepan-1-ylsulfonyl)phenyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B3412801.png)